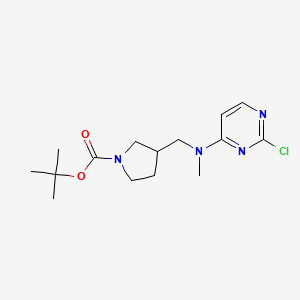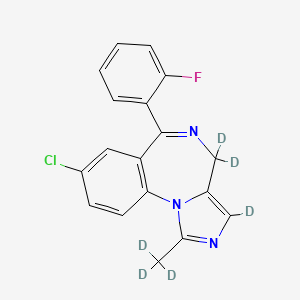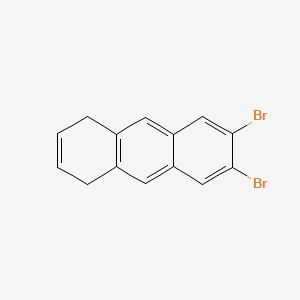
(2S,6R)-(-)-Hydroxynorketamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-(-)-Hydroxynorketamine is a chiral compound derived from ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant interest due to its potential therapeutic effects, particularly in the treatment of depression and other neuropsychiatric disorders. Unlike ketamine, this compound does not produce dissociative or hallucinogenic effects, making it a promising candidate for safer antidepressant therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-(-)-Hydroxynorketamine typically involves the reduction of ketamine or norketamine. One common method is the catalytic hydrogenation of norketamine using a chiral catalyst to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R)-(-)-Hydroxynorketamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,6R)-(-)-Hydroxynorketamine is used as a chiral building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
Biologically, this compound is studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.
Medicine
Medically, this compound is being researched for its antidepressant effects. Clinical trials have demonstrated its efficacy in reducing depressive symptoms without the side effects associated with ketamine.
Industry
In the pharmaceutical industry, this compound is being developed as a safer alternative to ketamine for treating depression and other mood disorders. Its production and formulation are optimized for maximum therapeutic benefit.
Mecanismo De Acción
(2S,6R)-(-)-Hydroxynorketamine exerts its effects primarily through modulation of the NMDA (N-methyl-D-aspartate) receptors in the brain. It acts as a non-competitive antagonist, inhibiting the activity of these receptors and thereby reducing excitotoxicity. Additionally, it influences other neurotransmitter systems, including the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity and cognitive functions.
Comparación Con Compuestos Similares
Similar Compounds
Ketamine: The parent compound, known for its anesthetic and antidepressant effects but with significant side effects.
Norketamine: A metabolite of ketamine with similar properties but less potent.
(S)-Ketamine:
Uniqueness
(2S,6R)-(-)-Hydroxynorketamine is unique in its ability to provide antidepressant effects without the dissociative and hallucinogenic side effects associated with ketamine. This makes it a safer and more desirable option for long-term treatment of depression and other mood disorders.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
(2S,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12+/m1/s1 |
Clave InChI |
CFBVGSWSOJBYGC-PWSUYJOCSA-N |
SMILES isomérico |
C1C[C@H](C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O |
SMILES canónico |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)

![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)

![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)

![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)

